N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small-molecule carboxamide derivative featuring a dihydropyridinone core. The compound’s structure includes a 3-chloro-4-methylphenyl substituent at the carboxamide position and a 4-fluorobenzyloxy group at the 1-position of the pyridinone ring. The chloro and methyl groups may enhance lipophilicity and target binding, while the fluorinated benzyloxy moiety could influence solubility and selectivity, as observed in related compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-13-4-9-16(11-18(13)21)23-19(25)17-3-2-10-24(20(17)26)27-12-14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMGULJLQGLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the chloro-methylphenyl group: This step can be carried out through a nucleophilic substitution reaction using a suitable chloro-methylphenyl halide.
Attachment of the fluorophenylmethoxy group: This can be achieved through an etherification reaction using a fluorophenylmethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Substituent Effects on Target Binding
- Target Compound : The 3-chloro-4-methylphenyl group may improve hydrophobic interactions in kinase ATP-binding pockets, analogous to BMS-777607’s 3-fluoro substituent . The 4-fluorobenzyloxy group could mimic BMS-777607’s 4-fluorophenyl moiety, contributing to π-π stacking or selectivity .
- BMS-777607: Ethoxy substitution at the pyridone 4-position enhanced aqueous solubility (critical for oral bioavailability) and reduced off-target kinase interactions. The 2-amino-3-chloropyridine moiety increased Met kinase potency by 10-fold compared to unsubstituted analogs .
Pharmacokinetic Considerations
- The target compound’s 4-fluorobenzyloxy group may confer better metabolic stability than ’s acetylphenyl derivative, which could suffer from rapid hydrolysis or oxidation. However, the absence of solubilizing groups (e.g., ethoxy in BMS-777607) might limit its bioavailability .
- The trifluoroethyl group in ’s compound demonstrates how fluorination can enhance both binding affinity and resistance to enzymatic degradation .
Selectivity Profiles
- BMS-777607 achieved >100-fold selectivity against related kinases (e.g., Ron, Axl) due to its optimized substituents, a feature the target compound may lack without similar modifications .
- The tetrahydroisoquinoline core in ’s compound suggests divergent target engagement compared to dihydropyridine-based analogs .
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.92 g/mol. The structure features a dihydropyridine core substituted with chloro, methyl, and fluorophenyl groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN2O4 |
| Molecular Weight | 462.92 g/mol |
| Melting Point | Not available |
| LogP | 5.78 |
| Polar Surface Area (PSA) | 84.09 Ų |
Antimicrobial Properties
Several studies have explored the antimicrobial activity of similar compounds within the dihydropyridine class. For instance, related derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some active derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong efficacy against resistant strains .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. Notably, one study highlighted a related dihydropyridine derivative that demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This suggests that compounds with similar structural features may exhibit potent anticancer effects.
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer progression. Research indicates that modifications at various positions on the pyridine ring can enhance enzyme potency and selectivity .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of substituted dihydropyridines evaluated their antimicrobial efficacy using the disk diffusion method. Compounds were tested against clinical isolates of Staphylococcus aureus, revealing that some derivatives exhibited significant bactericidal activity with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
In vivo studies have demonstrated that certain derivatives of dihydropyridine can induce apoptosis in cancer cells through mitochondrial pathways. One specific analogue was shown to activate caspase pathways leading to programmed cell death in various cancer cell lines, including those resistant to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
